Hydroxy Ibuprofen-d3 CAS number and chemical reference data
Hydroxy Ibuprofen-d3 CAS number and chemical reference data
An In-Depth Technical Guide to Hydroxy Ibuprofen-d3: Applications in Modern Bioanalysis
Introduction: Beyond the Parent Compound
In the landscape of pharmaceutical analysis, the focus extends far beyond the active pharmaceutical ingredient (API) itself. Understanding a drug's metabolic fate is paramount for comprehensive pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive oxidative metabolism in the body, primarily mediated by cytochrome P450 enzymes.[1][2] This process yields several hydroxylated metabolites, with 2-hydroxyibuprofen and 3-hydroxyibuprofen being among the most significant.[1][2][3][4]
This guide provides a detailed examination of Hydroxy Ibuprofen-d3 , a deuterated form of a primary ibuprofen metabolite. Its significance lies not in pharmacological activity—the hydroxy metabolites are generally considered inactive—but in its critical role as an internal standard for quantitative bioanalysis.[2][5] The incorporation of three deuterium atoms (d3) creates a stable, isotopically labeled analog that is chemically identical to the endogenous metabolite but mass-shifted. This property makes it an indispensable tool for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantifying drugs and their metabolites in complex biological matrices.[6][7][8]
We will explore the core chemical reference data of Hydroxy Ibuprofen-d3, the rationale behind using deuterated standards, the metabolic pathway of its formation, and a detailed, field-proven protocol for its application in a research setting.
Part 1: Core Chemical Reference Data
Accurate and reliable reference data is the foundation of any analytical work. While a specific, universally recognized CAS number for every isomer of Hydroxy Ibuprofen-d3 is not consistently available across all commercial suppliers, the data for a common variant is summarized below. It is crucial for researchers to verify the exact isomeric structure (e.g., 2-hydroxy, 3-hydroxy) and deuteration position provided by their specific supplier.
| Parameter | Data | Source(s) |
| Chemical Name | Hydroxy Ibuprofen-d3 | [9] |
| Synonym(s) | 4-(3-Hydroxy-2-methylpropyl)-α-methyl-benzeneacetic-d3 Acid; 2,4'-(2-Hydroxymethylpropyl)phenylpropionic-d3 Acid | [9] |
| CAS Number | Not Assigned (NA) | [9] |
| Molecular Formula | C₁₃H₁₅D₃O₃ | [9] |
| Molecular Weight | 225.30 g/mol | [9] |
| Appearance | Solid (Typical) | [10] |
| Storage Conditions | 2-8°C Refrigerator; Protect from light | [9][11] |
| Application(s) | Labeled metabolite of Ibuprofen for use as an internal standard in mass spectrometry. | [9][12][13] |
Note on Related Compounds: For context, the non-deuterated metabolite, 2-Hydroxyibuprofen, has a CAS number of 51146-55-5 and a molecular weight of 222.28 g/mol .[14][15] The deuterated parent drug, Ibuprofen-d3, has a CAS number of 121662-14-4, a molecular formula of C₁₃H₁₅D₃O₂, and a molecular weight of approximately 209.30 g/mol .[10][11][12][16]
Part 2: The Imperative of Deuterated Internal Standards in Mass Spectrometry
The Challenge of Bioanalytical Quantification: Biological matrices like plasma, urine, and tissue homogenates are incredibly complex. When analyzing for a specific compound (analyte), numerous endogenous components can interfere with the analytical process, causing variability in sample preparation recovery, chromatographic behavior, and ionization efficiency in the mass spectrometer. This is often referred to as the "matrix effect."
The Solution: A Stable Isotope-Labeled Internal Standard (SIL-IS): To achieve high accuracy and precision, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[8] An ideal IS behaves identically to the analyte throughout the entire workflow. A deuterated standard like Hydroxy Ibuprofen-d3 is the gold standard for this purpose.[6][7]
Causality Behind the Choice:
-
Chemical Equivalence: Being chemically identical, the deuterated standard co-elutes with the non-deuterated analyte during liquid chromatography.[6][8] It experiences the same extraction efficiency and, most importantly, the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[6]
-
Mass Differentiation: The mass difference (in this case, +3 Daltons) allows the mass spectrometer to detect and quantify the analyte and the internal standard as two distinct entities.
-
The Ratiometric Advantage: The final concentration is calculated based on the ratio of the analyte's response to the IS's response. Any sample loss or signal fluctuation during the process affects both compounds equally, leaving the ratio unchanged and the final calculated concentration accurate and precise.[17]
Caption: Internal standard workflow correcting for experimental variability.
Part 3: Ibuprofen's Metabolic Journey
Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers.[5] While the (S)-enantiomer is responsible for the majority of its anti-inflammatory activity, the body can convert a significant portion of the (R)-form to the active (S)-form.[2]
The primary elimination pathway for ibuprofen is not direct excretion but extensive metabolism in the liver.[1][2] Cytochrome P450 enzymes, particularly CYP2C9, are responsible for oxidizing the isobutyl side chain of the ibuprofen molecule.[3][4] This oxidative process results in the formation of several hydroxylated metabolites, which are subsequently conjugated and excreted in the urine.[1][2]
Caption: The primary metabolic pathway of Ibuprofen via CYP450 enzymes.
Part 4: Experimental Protocol: Quantification of Hydroxy Ibuprofen in Human Plasma
This section details a robust protocol for the quantification of an ibuprofen metabolite (e.g., 2-Hydroxyibuprofen) in human plasma using Hydroxy Ibuprofen-d3 as an internal standard.
Objective: To develop and validate a sensitive and selective LC-MS/MS method for determining the concentration of Hydroxy Ibuprofen in human plasma samples for pharmacokinetic analysis.
1. Materials and Reagents
-
Reference Standards: 2-Hydroxyibuprofen (analyte), Hydroxy Ibuprofen-d3 (internal standard).
-
Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, Water.
-
Reagents: Formic acid, Ammonium acetate.
-
Biological Matrix: Drug-free human plasma.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane.[18]
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to create individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water (50:50, v/v) mixture.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution to the final working concentration used for spiking samples. The concentration should be chosen to yield a robust signal in the mass spectrometer.
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is chosen over simpler protein precipitation methods to produce a cleaner sample extract. This minimizes matrix effects and preserves the longevity of the analytical column and mass spectrometer.[18]
-
Pipette 100 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (e.g., 100 ng/mL Hydroxy Ibuprofen-d3) to every tube except for the "double blank" (matrix without analyte or IS). Vortex briefly.
-
Add 50 µL of 1% formic acid to acidify the sample, ensuring the analytes are in a non-ionized state for efficient extraction into an organic solvent. Vortex.
-
Add 750 µL of the extraction solvent (e.g., MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for injection.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 2 minutes. Total run time: ~6 minutes.[19]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Hydroxy Ibuprofen: Q1: 221.1 m/z → Q3: 177.1 m/z (Loss of CO₂)
-
Hydroxy Ibuprofen-d3 (IS): Q1: 224.1 m/z → Q3: 180.1 m/z
-
-
Instrument Parameters: Optimize ion source parameters (e.g., gas flows, temperature, spray voltage) and collision energy for maximum signal intensity for each transition.
-
Caption: Step-by-step liquid-liquid extraction (LLE) workflow.
Part 5: Conclusion: Ensuring Data Integrity in Drug Development
Hydroxy Ibuprofen-d3 is more than just a labeled molecule; it is a critical tool that upholds the principles of scientific integrity and trustworthiness in bioanalysis. By serving as an ideal internal standard, it enables researchers to compensate for the inherent variability of complex biological assays, leading to accurate, precise, and reproducible data.[6][17] This level of analytical rigor is non-negotiable in drug development, where pharmacokinetic data directly informs dosing regimens, safety assessments, and regulatory submissions. The methodologies described herein, grounded in the principles of mass spectrometry and metabolic science, provide a framework for leveraging this essential reference material to achieve the highest standards of analytical excellence.
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